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Compound of Interest

Compound Name: 3,4-(Methylenedioxy)aniline

Cat. No.: B081397 Get Quote

Introduction

3,4-(Methylenedioxy)aniline, also known as 5-amino-1,3-benzodioxole, is an important

synthetic intermediate in the pharmaceutical and chemical industries. Its structural elucidation

and purity assessment are critical for its application in drug development and materials science.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 3,4-(Methylenedioxy)aniline. Detailed

experimental protocols for acquiring this spectral data are also presented, along with a

workflow diagram for the complete spectroscopic analysis process. This document is intended

for researchers, scientists, and professionals in the field of drug development and chemical

analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-

hydrogen framework of 3,4-(Methylenedioxy)aniline.

¹H NMR Spectral Data
The ¹H NMR spectrum of 3,4-(Methylenedioxy)aniline was recorded on a 300 MHz

spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts

per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in

Hertz (Hz).
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Chemical Shift

(δ) [ppm]
Multiplicity

Coupling

Constant (J)

[Hz]

Integration Assignment

6.60 d 8.1 1H Ar-H

6.27 d 2.3 1H Ar-H

6.11 dd 8.1, 2.3 1H Ar-H

5.83 s - 2H O-CH₂-O

3.54 br s - 2H -NH₂

Data sourced from ChemicalBook.[1]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The following data was obtained in CDCl₃.

Chemical Shift (δ) [ppm] Assignment

147.6 C-O

140.7 C-O

132.5 C-NH₂

108.3 Ar-CH

105.8 Ar-CH

100.8 O-CH₂-O

97.4 Ar-CH

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3,4-(Methylenedioxy)aniline shows characteristic absorption bands

corresponding to its amine, aromatic, and ether functionalities.
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Wavenumber (cm⁻¹) Intensity Assignment

3450-3250 Medium, Doublet N-H stretching (primary amine)

3100-3000 Medium Aromatic C-H stretching

2890 Medium Methylene C-H stretching

1620-1475 Strong Aromatic C=C stretching

1250-1200 Strong Asymmetric C-O-C stretching

1040-1030 Strong Symmetric C-O-C stretching

930 Medium O-CH₂-O bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 3,4-(Methylenedioxy)aniline was obtained using

electron impact (EI) ionization. The molecular ion peak [M]⁺ is observed at m/z 137, which

corresponds to the molecular weight of the compound (137.14 g/mol ).

m/z Relative Intensity (%) Possible Fragment

137 100.0 [C₇H₇NO₂]⁺ (Molecular Ion)

136 25.6 [M-H]⁺

108 6.7 [M-CHO]⁺ or [M-H-CO]⁺

107 6.1 [M-CH₂O]⁺

79 46.0 [C₆H₅N]⁺

78 6.0 [C₆H₄N]⁺

52 24.7 [C₄H₄]⁺

Experimental Protocols
NMR Spectroscopy Protocol
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Sample Preparation:

For ¹H NMR, accurately weigh 5-10 mg of 3,4-(Methylenedioxy)aniline. For ¹³C NMR, a

larger sample of 20-50 mg is recommended.

Transfer the solid to a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube to

dissolve the sample.

If the solution contains any particulate matter, filter it through a small plug of glass wool in

a Pasteur pipette directly into a clean NMR tube.

Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a

gauge.

Place the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and

symmetrical lock signal.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 8-16 scans, 2-

4 second acquisition time).

For the ¹³C NMR spectrum, a larger number of scans will be necessary to achieve a good

signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol (Thin Solid Film
Method)

Sample Preparation:
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Place a small amount (approx. 10-20 mg) of 3,4-(Methylenedioxy)aniline into a small

vial.

Add a few drops of a volatile solvent, such as dichloromethane or acetone, to dissolve the

solid completely.[2]

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt

plate (e.g., KBr or NaCl).[2]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.[2]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample.

After analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and

return it to a desiccator for storage.[2]

Mass Spectrometry Protocol (Electron Impact Ionization)
Sample Introduction:

For a solid sample, a direct insertion probe is typically used.

A small amount of the 3,4-(Methylenedioxy)aniline sample is placed in a capillary tube,

which is then inserted into the probe.

The probe is introduced into the ion source of the mass spectrometer through a vacuum

lock.

Ionization and Analysis:

The sample is volatilized by heating the probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b081397?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_14268-66-7_IR1.htm
https://www.chemicalbook.com/SpectrumEN_14268-66-7_IR1.htm
https://www.chemicalbook.com/SpectrumEN_14268-66-7_IR1.htm
https://www.chemicalbook.com/SpectrumEN_14268-66-7_IR1.htm
https://www.benchchem.com/product/b081397?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081397?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In the gas phase, the molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

The resulting positive ions (the molecular ion and fragment ions) are accelerated and

focused into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like 3,4-(Methylenedioxy)aniline.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

Compound:
3,4-(Methylenedioxy)aniline

Dissolve in CDCl₃

~5-50 mg

Prepare Thin Film

~10-20 mg

Load on Probe

<1 mg

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer (EI)

¹H & ¹³C Spectra:
Chemical Shifts,

Coupling, Integration

IR Spectrum:
Functional Group

Identification

Mass Spectrum:
Molecular Weight,

Fragmentation

Structural Elucidation
&

Purity Assessment

Click to download full resolution via product page

Workflow for the spectroscopic analysis of 3,4-(Methylenedioxy)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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